N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Brand Name: Vulcanchem
CAS No.: 1351661-66-9
VCID: VC2680238
InChI: InChI=1S/C12H14N2O4S/c1-14(6-11(15)16)12-13-7-4-8(17-2)9(18-3)5-10(7)19-12/h4-5H,6H2,1-3H3,(H,15,16)
SMILES: CN(CC(=O)O)C1=NC2=CC(=C(C=C2S1)OC)OC
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

CAS No.: 1351661-66-9

Cat. No.: VC2680238

Molecular Formula: C12H14N2O4S

Molecular Weight: 282.32 g/mol

* For research use only. Not for human or veterinary use.

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine - 1351661-66-9

Specification

CAS No. 1351661-66-9
Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
IUPAC Name 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Standard InChI InChI=1S/C12H14N2O4S/c1-14(6-11(15)16)12-13-7-4-8(17-2)9(18-3)5-10(7)19-12/h4-5H,6H2,1-3H3,(H,15,16)
Standard InChI Key OKAALCMDIWYJRN-UHFFFAOYSA-N
SMILES CN(CC(=O)O)C1=NC2=CC(=C(C=C2S1)OC)OC
Canonical SMILES CN(CC(=O)O)C1=NC2=CC(=C(C=C2S1)OC)OC

Introduction

Chemical Identity and Properties

Identification and Nomenclature

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine is identified by the CAS Registry Number 1351661-66-9 . The compound is known by several synonyms in chemical databases:

  • 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid

  • 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetic acid

  • n-(5,6-dimethoxybenzo[d]thiazol-2-yl)-n-methylglycine

The molecular formula is C12H14N2O4S with a calculated molecular weight of 282.32 g/mol .

Chemical Identifiers and Structural Representation

Table 1: Chemical Identifiers of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Identifier TypeValue
CAS Number1351661-66-9
Molecular FormulaC12H14N2O4S
IUPAC Name2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid
InChIInChI=1S/C12H14N2O4S/c1-14(6-11(15)16)12-13-7-4-8(17-2)9(18-3)5-10(7)19-12/h4-5H,6H2,1-3H3,(H,15,16)
InChIKeyOKAALCMDIWYJRN-UHFFFAOYSA-N
SMILESCN(CC(=O)O)C1=NC2=CC(=C(C=C2S1)OC)OC
MDL NumberMFCD21091864

Data compiled from sources , , and

Physicochemical Properties

The compound possesses several key physicochemical properties that influence its chemical behavior and potential biological interactions:

Table 2: Physicochemical Properties of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

PropertyValue
Molecular Weight282.32 g/mol
XLogP3-AA2.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5
Exact Mass282.06742811 Da
Typical Purity (Commercial)95%

Data compiled from source

The compound's moderate lipophilicity (XLogP3-AA value of 2.4) suggests reasonable membrane permeability while maintaining adequate aqueous solubility. The presence of one hydrogen bond donor and seven hydrogen bond acceptors indicates significant potential for interaction with biological targets through hydrogen bonding .

Structural Characteristics

Molecular Architecture

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine consists of three main structural components:

  • Benzothiazole Core: A bicyclic aromatic heterocycle comprising a benzene ring fused with a thiazole ring, which serves as the central scaffold.

  • Dimethoxy Substitution: Two methoxy groups positioned at the 5 and 6 positions of the benzene portion of the benzothiazole, which enhance lipophilicity and provide hydrogen bond acceptor capabilities.

  • N-methylglycine Moiety: Attached to the 2-position of the benzothiazole, this structure features a tertiary amine with a methyl group and a carboxylic acid functional group, providing potential for acid-base interactions and hydrogen bonding.

Chemical Classification

The compound can be categorized within several chemical classes:

  • 5-membered Heterocycles

  • Amino Acids (AA)

  • Benzothiazole derivatives

  • Esters and Derivatives

  • Ethers

  • Fatty Acids and Lipidic Derivatives

  • Tertiary Amines

Structure-Property Relationships

The dimethoxy substituents at positions 5 and 6 of the benzothiazole ring contribute significantly to the compound's electronic properties and lipophilicity. Methoxy groups typically function as electron-donating substituents, increasing electron density in the aromatic system. This feature can influence the compound's interactions with biological targets, particularly in enzyme binding pockets where electronic distribution plays a crucial role.

The N-methylglycine moiety introduces a carboxylic acid functional group, which can exist in either protonated or deprotonated forms depending on pH. At physiological pH, the carboxylic acid is likely to be primarily in its deprotonated form, contributing to the compound's water solubility and ability to form ionic interactions.

CompoundKey Structural FeaturesBiological ActivityActivity Values
Compound 3fDimethoxy substituents on benzothiazole core with phthalimide moietyAnticancer (MDA-MB-231)IC50 = 49.6 ± 1.0 μM
Compound 3fSame as aboveAntibacterial (gram-positive)MIC = 32–64 μg/mL
Compound 3fSame as aboveAntibacterial (gram-negative)MIC = 64 μg/mL
Compound 3gHydroxy-substituted benzothiazole with phthalimide moietyAnticancer (MDA-MB-231)IC50 = 63.3 ± 0.7 μM
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivativesVarious 6-substituted benzothiazolesAntidiabeticSignificant glucose lowering

Data compiled from sources and

Comparative Structural Analysis

Comparison with Related Compounds

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine shares structural features with several other benzothiazole derivatives, allowing for comparative analysis that may predict its properties and activities.

Table 4: Structural Comparison of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine with Related Compounds

CompoundStructural SimilaritiesStructural DifferencesReported Activities
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycineBenzothiazole core, N-methylglycine moietyDimethyl vs. dimethoxy substituentsNot specifically reported
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamideBenzothiazole core, dimethoxy substituents3-phenylpropanamide vs. N-methylglycinePotential anti-inflammatory and anticancer
5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amineBenzothiazole core, dimethoxy substituentsNaphthalen-2-ylmethylene vs. N-methylglycineNot specifically reported
Benzothiazole-phthalimide hybrids (compounds 3f, 3g)Benzothiazole core, similar substitution patternsDifferent functional groups at 2-positionAnticancer, antimicrobial

Data compiled from sources , ,, and

Structure-Based Pharmacophore Analysis

The key pharmacophoric elements in N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine that may contribute to its potential biological activities include:

  • Benzothiazole Core: Provides a planar, aromatic scaffold that can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites.

  • Dimethoxy Groups: Function as hydrogen bond acceptors and increase electron density in the aromatic system, potentially enhancing interactions with positively charged or hydrogen bond donor regions in biological targets.

  • N-methylglycine Moiety: The tertiary amine can function as a hydrogen bond acceptor, while the carboxylic acid group can participate in ionic interactions and hydrogen bonding, potentially increasing binding affinity to protein targets.

Research Applications and Future Directions

Future Research Directions

Based on the structural features and potential activities of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, several research directions warrant exploration:

  • Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various cancer cell lines, microbial strains, and in diabetes models.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of structural analogues to identify modifications that enhance biological activity.

  • Mechanism of Action Investigations: Studies to elucidate the molecular targets and pathways through which the compound exerts its biological effects.

  • Drug Delivery Formulations: Development of suitable formulations to enhance the compound's bioavailability and targeted delivery.

  • Combination Studies: Evaluation of potential synergistic effects when combined with established therapeutic agents.

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